2,4-Dimethyl-1-phenylethynyl-benzene

Description

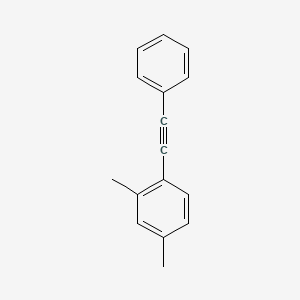

2,4-Dimethyl-1-phenylethynyl-benzene is an aromatic compound characterized by a benzene core substituted with a phenylethynyl group at position 1 and methyl groups at positions 2 and 4. Its molecular formula is C₁₅H₁₄, with a molecular weight of 194.27 g/mol. The phenylethynyl group (C₆H₅–C≡C–) introduces rigidity and conjugation into the structure, enhancing thermal stability and electronic delocalization. The methyl groups at positions 2 and 4 contribute steric bulk, influencing reactivity and solubility.

Properties

Molecular Formula |

C16H14 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2,4-dimethyl-1-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C16H14/c1-13-8-10-16(14(2)12-13)11-9-15-6-4-3-5-7-15/h3-8,10,12H,1-2H3 |

InChI Key |

SDIAWMORWPJIRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Structural and Electronic Differences

Phenylethynyl vs. Simple Ethynyl Groups The phenylethynyl group in this compound extends conjugation significantly compared to the smaller ethynyl group in 4-Ethynyl-1-fluoro-2-methylbenzene. This enhances UV absorption and thermal stability due to delocalized π-electrons. However, the fluorine atom in the latter increases electronegativity at position 1, making the ethynyl group more reactive in Sonogashira or Heck couplings .

Substituent Position and Steric Effects

- The 2,4-dimethyl substitution pattern in the target compound creates steric hindrance, reducing accessibility for electrophilic aromatic substitution compared to para-substituted analogs like 4-Methoxy-2-methyl-1-methylsulfanyl-benzene . The latter’s methoxy group (electron-donating) activates the ring for electrophilic reactions, whereas the methylsulfanyl group introduces sulfur-based reactivity .

Bulk and Solubility

- 1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene (C₂₈H₂₆) exhibits drastically lower solubility in polar solvents due to its bulky diphenylethyl group. In contrast, this compound retains moderate solubility in toluene or dichloromethane, making it more versatile in synthetic applications .

Q & A

Q. What established synthetic routes are used for 2,4-Dimethyl-1-phenylethynyl-benzene, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation , where the phenylethynyl group is introduced to a pre-functionalized benzene ring. Key parameters include:

- Catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) .

- Temperature control (reflux conditions to stabilize intermediates).

- Solvent polarity (non-polar solvents to favor alkylation over competing reactions). Yield optimization often involves kinetic monitoring (e.g., TLC or GC-MS) to identify side products and adjust stoichiometry .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves methyl and phenylethynyl group positions via coupling patterns and chemical shifts .

- X-ray Crystallography : Provides definitive confirmation of regiochemistry and steric interactions in the solid state .

- FT-IR Spectroscopy : Identifies alkyne C≡C stretches (~2100–2260 cm⁻¹) and methyl group vibrations .

Q. How do substituent effects influence regioselectivity in further electrophilic substitutions?

The 2,4-dimethyl groups act as ortho/para-directing groups, while the phenylethynyl group exerts steric hindrance and electronic withdrawal. For example:

- Nitration : Favors para positions relative to methyl groups due to steric blocking of ortho sites.

- Sulfonation : Temperature-dependent selectivity can shift between kinetic (meta) and thermodynamic (para) products .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the synthesis and functionalization of this compound?

- Factorial Design : Systematically varies factors (e.g., catalyst loading, temperature, solvent) to identify interactions affecting yield .

- Response Surface Methodology (RSM) : Models nonlinear relationships, enabling prediction of optimal conditions for multi-step reactions.

- Example: A 2³ factorial design could resolve competing effects of temperature and solvent polarity on Friedel-Crafts alkylation efficiency .

Q. What computational tools are suitable for predicting reactivity and stability of derivatives?

- COMSOL Multiphysics with AI integration : Simulates reaction kinetics and mass transfer in complex systems (e.g., membrane reactors) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to predict regioselectivity in cross-coupling reactions .

- Molecular Dynamics (MD) : Models steric interactions in crystal packing or solvent environments .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Dynamic NMR Analysis : Detects conformational exchange broadening in crowded spectra (e.g., hindered rotation of phenylethynyl groups) .

- Isotopic Labeling : Use deuterated analogs (e.g., ²H-NMR) to distinguish overlapping signals .

- Comparative Crystallography : Cross-validate spectral assignments with X-ray data to rule out polymorphism .

Q. What strategies address steric vs. electronic effects in cross-coupling reactions involving this compound?

- Ligand Screening : Bulky ligands (e.g., SPhos) mitigate steric hindrance in Suzuki-Miyaura couplings .

- Microwave-Assisted Synthesis : Accelerates reactions to bypass thermodynamic control and favor kinetically accessible products .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.